

An In-depth Technical Guide to Methallyl Alcohol (CAS 513-42-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methallyl alcohol*

Cat. No.: *B149260*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol, systematically known as 2-methyl-2-propen-1-ol, is a versatile organic intermediate with the CAS number 513-42-8. This colorless liquid, characterized by a pungent odor, is a valuable building block in the synthesis of a wide array of chemical compounds. Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, allows for its participation in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, key reactions, and applications of **methallyl alcohol**, with a particular focus on detailed experimental protocols and safety considerations for laboratory and industrial settings.

Chemical and Physical Properties

Methallyl alcohol is a flammable liquid that is moderately soluble in water.^{[1][2]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methallyl Alcohol**

Property	Value	Reference(s)
CAS Number	513-42-8	[3]
Molecular Formula	C4H8O	[3]
Molecular Weight	72.11 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Sharp, pungent	[3]
Boiling Point	113-115 °C	[1]
Melting Point	-50 °C	[1]
Flash Point	33 °C (92 °F)	[1][3]
Density	0.857 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.426	[1]
Water Solubility	Moderately soluble	[1]
Synonyms	2-Methyl-2-propen-1-ol, Isopropenyl carbinol, β- Methallyl alcohol	[3]

Spectral Data for Characterization

The identity and purity of **methallyl alcohol** can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data of **Methallyl Alcohol**

Technique	Key Features and Observations	Reference(s)
¹ H NMR	Spectra available.	[4]
¹³ C NMR	Spectra available.	[5] [6] [7]
IR Spectroscopy	Spectra available, showing characteristic O-H and C=C stretching.	[3] [8] [9]
Mass Spectrometry	Mass spectrum available, molecular ion peak at m/z 72.	[3] [10]

Synthesis of Methallyl Alcohol

Methallyl alcohol can be synthesized through several routes, with the most common being the hydrolysis of methallyl chloride and the reduction of methacrolein.

Synthesis via Hydrolysis of Methallyl Chloride

This method involves the nucleophilic substitution of the chlorine atom in methallyl chloride with a hydroxyl group.

- Materials: Methallyl chloride, 10 wt% aqueous sodium hydroxide solution.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 10 wt% aqueous sodium hydroxide solution.
 - Slowly add methallyl chloride to the stirred solution.
 - Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography.
 - After the reaction is complete, cool the mixture to room temperature.
 - Separate the organic layer.

- Purify the crude **methallyl alcohol** by distillation.[1]

A variation of this process involves a two-step esterification and hydrolysis, which can lead to higher purity.[11]

Synthesis via Reduction of Methacrolein

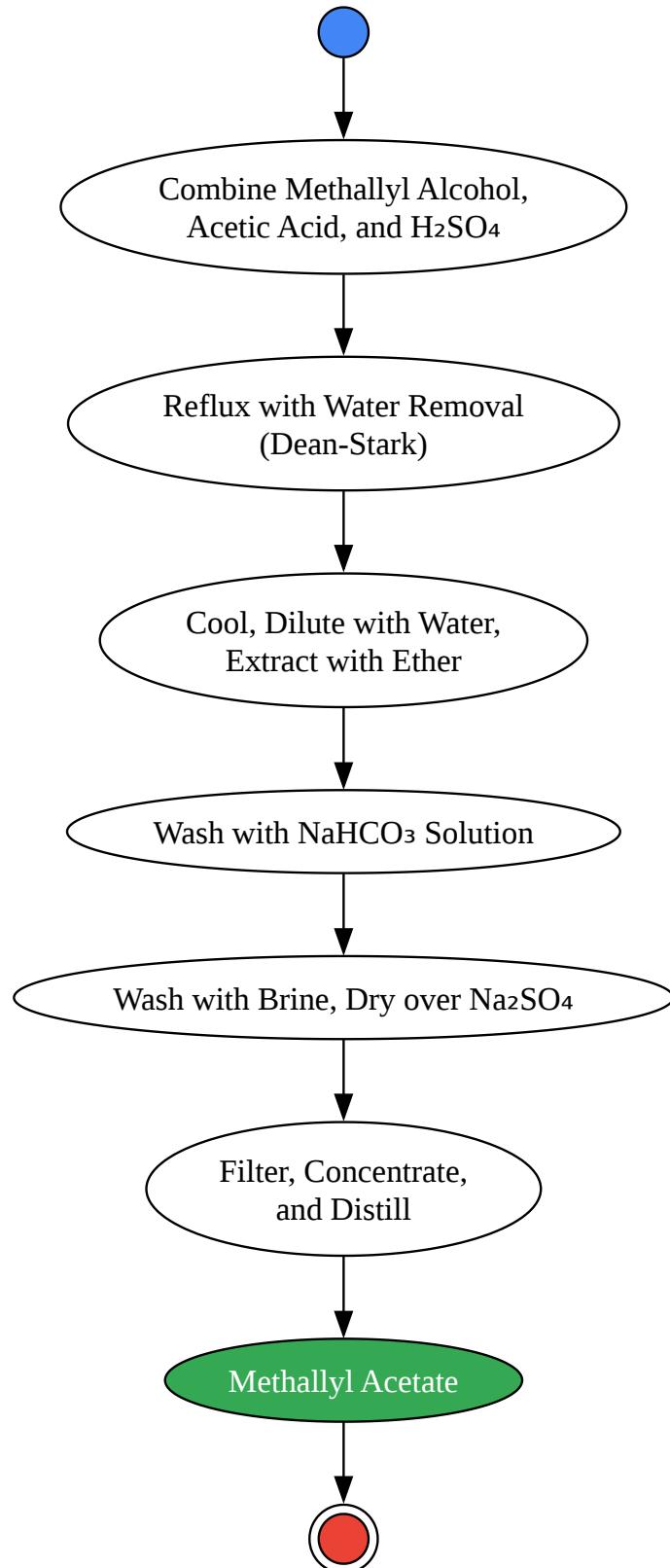
The selective reduction of the aldehyde group in methacrolein, while preserving the carbon-carbon double bond, yields **methallyl alcohol**. The Meerwein-Ponndorf-Verley (MPV) reduction is a common method for this transformation.

- Materials: Methacrolein, isopropanol, aluminum isopropoxide.
- Procedure:
 - In a flask equipped for distillation, dissolve methacrolein in a large excess of isopropanol.
 - Add a catalytic amount of aluminum isopropoxide.
 - Heat the mixture to reflux. The acetone formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.
 - Monitor the reaction by TLC or GC until the methacrolein is consumed.
 - Upon completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by adding a dilute acid.
 - Extract the product with a suitable organic solvent.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
 - Purify the resulting **methallyl alcohol** by distillation.[12][13]

[Click to download full resolution via product page](#)

Caption: Key synthesis pathways to **methallyl alcohol**.

Key Reactions of Methallyl Alcohol


The dual functionality of **methallyl alcohol** allows it to undergo a variety of important chemical reactions.

Esterification

Methallyl alcohol readily reacts with carboxylic acids or their derivatives to form methallyl esters. The Fischer esterification is a classic example.

- Materials: **Methallyl alcohol**, glacial acetic acid, concentrated sulfuric acid (catalyst).
- Procedure:
 - In a round-bottom flask, combine **methallyl alcohol** and an excess of glacial acetic acid.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product.
 - After cooling, dilute the reaction mixture with water and extract the methallyl acetate with an organic solvent (e.g., diethyl ether).
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

- Dry the organic layer, remove the solvent, and purify the ester by distillation.[14][15][16][17]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fischer esterification.

Ethoxylation

Methallyl alcohol is a crucial starting material for the synthesis of methallyl polyoxyethylene ether (TPEG), a key component in the formulation of modern concrete superplasticizers.

- Materials: **Methallyl alcohol**, ethylene oxide, sodium or potassium methoxide (catalyst).
- Procedure:
 - Charge a pressure reactor with **methallyl alcohol** and the catalyst.
 - Purge the reactor with an inert gas (e.g., nitrogen).
 - Heat the mixture to the desired reaction temperature (typically 100-150 °C).
 - Introduce ethylene oxide into the reactor under controlled pressure. The reaction is highly exothermic and requires careful temperature management.
 - Continue the reaction until the desired degree of ethoxylation is achieved, which can be monitored by measuring the increase in mass or by analytical techniques.
 - After the reaction, cool the reactor and neutralize the catalyst.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Applications

Methallyl alcohol and its derivatives have a broad range of applications in various industries.

Table 3: Applications of **Methallyl Alcohol** and its Derivatives

Application	Description	Reference(s)
Polymer Synthesis	Used as a comonomer in the production of polymers and resins with modified properties.	[23]
Concrete Admixtures	A key raw material for the synthesis of TPEG, a polycarboxylate ether-based superplasticizer that enhances the workability and strength of concrete.	[18]
Organic Synthesis	Serves as an intermediate in the production of fine chemicals, fragrances, and pharmaceuticals.	[23]
Coatings and Adhesives	Methallyl esters are used in the formulation of coatings and adhesives.	
Crosslinking Agent	The double bond allows for its use as a crosslinking agent in polymer systems.	

Safety and Handling

Methallyl alcohol is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] Proper safety precautions are essential when handling this chemical.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.[3][8]
- Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide fire extinguisher.[3]
- Handling: Ground and bond containers when transferring the liquid to prevent static discharge. Use non-sparking tools.[3]

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methallyl alcohol is a chemical intermediate of significant industrial importance. Its versatile reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, makes it a valuable precursor for a wide range of products, from high-performance polymers and concrete admixtures to fine chemicals. A thorough understanding of its properties, synthesis, and reaction chemistry, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Methallyl alcohol | 513-42-8 [chemicalbook.com]
2. utsouthwestern.edu [utsouthwestern.edu]
3. Methallyl alcohol | C4H8O | CID 10557 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Methallyl alcohol (513-42-8) 1H NMR [m.chemicalbook.com]
5. Allyl alcohol(107-18-6) 13C NMR [m.chemicalbook.com]
6. hmdb.ca [hmdb.ca]
7. CH₃OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
8. Methallyl alcohol (513-42-8) IR Spectrum [m.chemicalbook.com]
9. researchgate.net [researchgate.net]
10. Methallyl alcohol (513-42-8) MS spectrum [chemicalbook.com]

- 11. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]
- 12. CN105061139A - Synthetic method for methallyl alcohol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. athabascau.ca [athabascau.ca]
- 18. Methylallyl alcohol polyoxyethylene ether HPEG 2400 - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 19. CN102898639A - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]
- 20. CN102898639B - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]
- 21. CN102134313A - Method for preparing methyl allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 22. CN105461914A - Methyl allyl polyoxyethylene ether and preparation method and application thereof - Google Patents [patents.google.com]
- 23. Methallyl alcohol | 513-42-8 | FM156574 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methallyl Alcohol (CAS 513-42-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149260#methallyl-alcohol-cas-number-513-42-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com